molecular formula C12H15N3O3S B11845940 Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11845940
M. Wt: 281.33 g/mol
InChI Key: ZWWQYAVXYMMJLC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the ethylthio group and the specific arrangement of functional groups on the pyrazolo[1,5-a]pyrimidine ring.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

ethyl 2-ethylsulfanyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H15N3O3S/c1-4-18-12(17)9-10-13-7(3)6-8(16)15(10)14-11(9)19-5-2/h6,14H,4-5H2,1-3H3

InChI Key

ZWWQYAVXYMMJLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)SCC

Origin of Product

United States

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